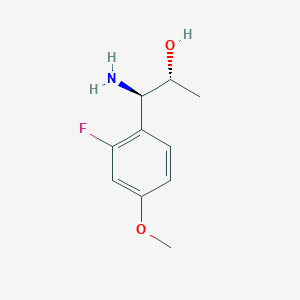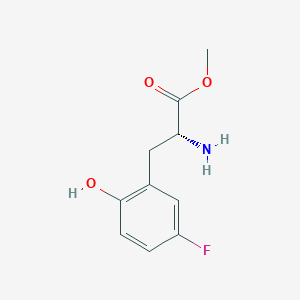
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is a synthetic organic compound characterized by the presence of difluorophenoxy and methylbenzenesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate typically involves the reaction of (E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the hex-3-enyl chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane.
Applications De Recherche Scientifique
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
(E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol: A precursor in the synthesis of the target compound.
Uniqueness
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is unique due to the combination of difluorophenoxy and sulfonate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H20F2O4S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[(E)-6-(2,5-difluorophenoxy)hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H20F2O4S/c1-15-6-9-17(10-7-15)26(22,23)25-13-5-3-2-4-12-24-19-14-16(20)8-11-18(19)21/h2-3,6-11,14H,4-5,12-13H2,1H3/b3-2+ |
Clé InChI |
SNWDWRYIKKJHSE-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCC/C=C/CCOC2=C(C=CC(=C2)F)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=CCCOC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)



![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)


![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)
